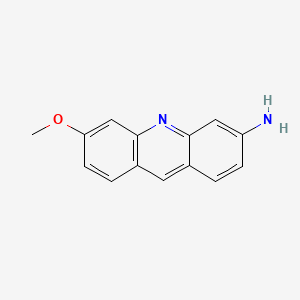

6-methoxyacridin-3-amine

Descripción general

Descripción

6-methoxyacridin-3-amine is a heterocyclic compound belonging to the acridine family Acridines are known for their planar structure, which allows them to intercalate into DNA This property makes them significant in various scientific fields, including medicinal chemistry and molecular biology

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxyacridin-3-amine typically involves the reaction of 3-nitro-6-methoxyacridine with reducing agents such as iron powder or tin(II) chloride in the presence of hydrochloric acid. The reduction of the nitro group to an amino group is a crucial step in this process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced further to form different amino derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are prevalent.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, iron powder, tin(II) chloride.

Substitution: Bromine, chlorine.

Major Products Formed:

- Oxidized derivatives.

- Reduced amino derivatives.

- Halogenated acridine compounds.

Aplicaciones Científicas De Investigación

6-methoxyacridin-3-amine has a wide range of applications in scientific research:

Mecanismo De Acción

The primary mechanism of action of 6-methoxyacridin-3-amine involves its intercalation into DNA. This intercalation disrupts the normal functioning of DNA, leading to inhibition of DNA replication and transcription. The compound binds preferentially to poly(dA-dT) sequences, and its fluorescence properties are utilized to study DNA interactions . Additionally, it can inhibit acetylcholinesterase, affecting neurotransmission .

Comparación Con Compuestos Similares

9-Aminoacridine: Another acridine derivative known for its DNA intercalating properties.

Acriflavine: A compound with similar structural features used as an antibacterial agent.

Proflavine: Known for its use in antiseptic solutions and its ability to intercalate into DNA.

Uniqueness of 6-methoxyacridin-3-amine: this compound stands out due to its specific binding affinity to poly(dA-dT) sequences and its unique fluorescence properties. These characteristics make it particularly useful in molecular biology and medicinal chemistry for studying DNA interactions and developing therapeutic agents .

Actividad Biológica

6-Methoxyacridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an intercalating agent in DNA and its potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound belongs to the acridine family, which is known for its intercalating properties. Intercalation refers to the insertion of molecules between the base pairs of DNA, which can disrupt normal cellular processes such as replication and transcription. This mechanism is crucial for its antitumor activity, as it can induce apoptosis in cancer cells.

Antitumor Activity

Research has demonstrated that this compound exhibits notable antitumor properties. A study evaluated its effects on K562 leukemia cells, revealing that the compound induces apoptosis in a dose-dependent manner. The following data summarizes the apoptosis rates observed at various concentrations:

| Concentration (µM) | Total Apoptosis Rate (%) |

|---|---|

| 10 | 9.64 |

| 12 | 16.59 |

| 14 | 37.72 |

The study also indicated that treatment with this compound led to significant changes in the expression of apoptosis-related proteins. Specifically, it decreased Bcl-2 (an anti-apoptotic protein) and increased Bax (a pro-apoptotic protein), suggesting a shift towards promoting cell death in cancerous cells .

Cell Cycle Analysis

Further investigations into the cell cycle distribution revealed that treatment with this compound resulted in an increased population of cells in the G0/G1 phase, indicating a halt in progression to the S phase. The data from this analysis is presented below:

| Treatment (µM) | G0/G1 Population (%) | S Phase Population (%) |

|---|---|---|

| Control | 29.4 | - |

| 10 | 31.8 | Decreased |

| 12 | 36.4 | Decreased |

| 14 | 41.1 | Decreased |

These findings suggest that this compound may exert its antitumor effects by arresting the cell cycle and promoting apoptosis .

α-Glucosidase Inhibition

In addition to its antitumor activity, this compound has been investigated for its potential as an α-glucosidase inhibitor, which is relevant for managing type 2 diabetes mellitus. A series of derivatives were synthesized and tested for their inhibitory effects on α-glucosidase enzymes, with varying degrees of potency observed:

| Compound | IC50 (µM) |

|---|---|

| Unsubstituted | 169.1 ± 0.9 |

| Compound 7h | <20 (most potent) |

| Acarbose | Positive control |

The most potent derivative exhibited an eight-fold better potency than acarbose, a clinically used drug for diabetes management . This suggests that modifications to the acridine structure can enhance biological activity.

Case Studies and Applications

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cancer Treatment : Clinical trials are underway to evaluate the efficacy of acridine derivatives in treating various cancers, focusing on their ability to induce apoptosis and inhibit tumor growth.

- Diabetes Management : The compound's role as an α-glucosidase inhibitor opens avenues for developing new treatments for diabetes, particularly in patients who do not respond well to existing medications.

Propiedades

IUPAC Name |

6-methoxyacridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-17-12-5-3-10-6-9-2-4-11(15)7-13(9)16-14(10)8-12/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWHILKSVNEXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40233759 | |

| Record name | 3-Amino-6-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84746-03-2 | |

| Record name | 3-Amino-6-methoxyacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084746032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-6-methoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.